N~2~,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide
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Overview
Description
N~2~,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine ring substituted with two carboxamide groups and two tetrazole rings
Preparation Methods
The synthesis of N2,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 1-methyl-1H-tetrazole-5-amine. The reaction conditions often include the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
N~2~,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized under specific conditions, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, particularly under hydrogenation conditions.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the tetrazole nitrogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry: It acts as a ligand to form complexes with various metal ions, which are studied for their structural and catalytic properties.
Materials Science: The compound is explored for its potential in creating new materials with unique electronic and magnetic properties.
Biological Studies: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which N2,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and tetrazole rings provide multiple coordination sites, allowing the formation of stable metal-ligand complexes. These complexes can interact with various molecular targets and pathways, depending on the metal ion and the specific application .
Comparison with Similar Compounds
N~2~,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide is unique due to its combination of pyridine, carboxamide, and tetrazole functionalities. Similar compounds include:
2,6-Bis(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)pyridine: This compound features similar tetrazole rings but with sulfanylmethyl substituents instead of carboxamide groups.
2-(1H-Tetrazol-5-yl)pyridine: This compound has a single tetrazole ring attached to the pyridine ring.
These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to different chemical properties and applications.
Properties
CAS No. |
183618-15-7 |
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Molecular Formula |
C11H11N11O2 |
Molecular Weight |
329.28 g/mol |
IUPAC Name |
2-N,6-N-bis(1-methyltetrazol-5-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C11H11N11O2/c1-21-10(15-17-19-21)13-8(23)6-4-3-5-7(12-6)9(24)14-11-16-18-20-22(11)2/h3-5H,1-2H3,(H,13,15,19,23)(H,14,16,20,24) |
InChI Key |
ZWUYXGBLVCPYJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NN=NN3C |
Origin of Product |
United States |
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